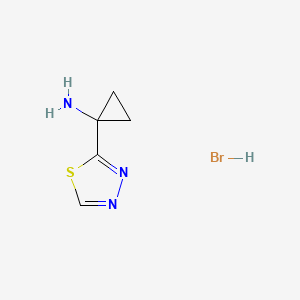
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in medicinal chemistry and various scientific research applications .
准备方法
The synthesis of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The treatment of this intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields the desired 1,3,4-thiadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a base . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
科学研究应用
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death . In cancer cells, it induces apoptosis and inhibits cell proliferation by interfering with the cell cycle . The exact molecular pathways involved are still under investigation, but the compound’s ability to target multiple pathways makes it a promising therapeutic agent .
相似化合物的比较
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-yl-amine: Similar in structure but lacks the cyclopropylamine group, resulting in different pharmacological properties.
1,3,4-Thiadiazol-2-yl-methylamine: Contains a methylamine group instead of a cyclopropylamine group, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
属性
分子式 |
C5H8BrN3S |
|---|---|
分子量 |
222.11 g/mol |
IUPAC 名称 |
1-(1,3,4-thiadiazol-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H7N3S.BrH/c6-5(1-2-5)4-8-7-3-9-4;/h3H,1-2,6H2;1H |
InChI 键 |
SUVUHMKFVHYEFO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NN=CS2)N.Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]-](/img/structure/B8502698.png)

![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(2,4-dichloro-phenyl)-ethyl]-amine](/img/structure/B8502716.png)

![5-(Methylamino)benzo[b]thiophene](/img/structure/B8502726.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8502736.png)






